1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol
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Overview
Description
1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring substituted with a methoxy group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol derivatives with trimethylsilyl reagents. One common method is the reaction of cyclopropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .
Scientific Research Applications
1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: A simple cyclopropane derivative with a hydroxyl group.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: A related compound with similar functional groups but different structural arrangement
Uniqueness
1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol is unique due to the combination of a cyclopropane ring with both methoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
62012-22-0 |
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Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1-methoxy-2-trimethylsilylcyclopropan-1-ol |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6(7)10(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
DAPMRVYPLVZMDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1[Si](C)(C)C)O |
Origin of Product |
United States |
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